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Introduction
The BING peptide, a novel 13-residue antimicrobial peptide (AMP) originally isolated from the

plasma of the Japanese medaka fish (Oryzias latipes), has demonstrated significant potential

as a therapeutic agent.[1] It exhibits broad-spectrum toxicity against pathogenic bacteria,

including drug-resistant strains, while displaying relatively low toxicity to mammalian cells.[1]

The BING peptide's unique mechanism of action involves the suppression of the cpxR gene, a

key regulator of the bacterial envelope stress response, which can also delay the development

of antibiotic resistance.[1] To facilitate further research and development of this promising

peptide, robust and efficient methods for its recombinant production and purification are

essential.

These application notes provide detailed protocols for the purification of recombinant BING
peptide, expressed with an N-terminal polyhistidine (His-tag) in Escherichia coli. The

purification strategy employs a multi-step approach, beginning with immobilized metal affinity

chromatography (IMAC) for initial capture, followed by ion-exchange chromatography (IEX) for

polishing and removal of remaining impurities.

Signaling Pathway of BING Peptide
The BING peptide targets the Cpx two-component system in Gram-negative bacteria. By

reducing the RNA level of cpxR, an upstream regulator of the envelope stress response, BING
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disrupts the bacterium's ability to cope with environmental stressors and can synergize the

effects of traditional antibiotics.[1]
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Caption: BING peptide's mechanism of action in a Gram-negative bacterium.
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Experimental Workflow for BING Peptide
Purification
The purification of recombinant His-tagged BING peptide from E. coli lysate is a multi-step

process designed to achieve high purity and yield. The workflow begins with cell lysis, followed

by a capture step using affinity chromatography and a final polishing step using ion-exchange

chromatography.
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Caption: Experimental workflow for the purification of recombinant BING peptide.

Data Presentation
The following table summarizes the expected quantitative data from a typical purification of

recombinant His-tagged BING peptide from a 1-liter E. coli culture.

Purification
Step

Total Protein
(mg)

BING Peptide
(mg)

Purity (%) Yield (%)

Clarified Lysate 1500 50 ~3.3 100

IMAC Eluate 60 45 ~75 90

IEX Eluate 35 33.75 >95 67.5

Experimental Protocols
Cell Lysis and Lysate Clarification
This protocol describes the disruption of E. coli cells to release the recombinant His-tagged

BING peptide.

Materials:

E. coli cell pellet

Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

Lysozyme

DNase I

Protease inhibitor cocktail

High-pressure homogenizer or sonicator

Centrifuge

Protocol:
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Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 5 mL per gram of wet cell

paste.

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according

to the manufacturer's instructions.

Incubate on ice for 30 minutes with gentle agitation.

Disrupt the cells using a high-pressure homogenizer or sonicator. Keep the sample on ice to

prevent overheating.

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to

reduce the viscosity of the lysate.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Carefully collect the supernatant containing the soluble His-tagged BING peptide.

Immobilized Metal Affinity Chromatography (IMAC)
This step captures the His-tagged BING peptide from the clarified lysate.[2][3][4]

Materials:

Clarified cell lysate

IMAC Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

IMAC Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

Ni-NTA agarose resin or pre-packed column

Chromatography system or column setup

Protocol:

Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer.

Load the clarified lysate onto the column at a flow rate recommended by the manufacturer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.bio-rad.com/en-fr/applications-technologies/introduction-affinity-chromatography?ID=LUSMJIDN
https://www.sinobiological.com/resource/protein-review/protein-purification-by-ac
https://cube-biotech.com/our-science/protein-purification/affinity-chromatography/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound

proteins.

Elute the His-tagged BING peptide with 5-10 CV of IMAC Elution Buffer.

Collect fractions and analyze by SDS-PAGE to identify those containing the BING peptide.

Pool the fractions containing the purified peptide.

Ion-Exchange Chromatography (IEX)
This polishing step further purifies the BING peptide based on its net charge.[5][6][7][8] Given

the amino acid sequence of BING peptide, it is likely to have a net positive charge at neutral

pH, making cation-exchange chromatography a suitable choice.

Materials:

IMAC eluate

IEX Buffer A (Binding Buffer): 20 mM MES, pH 6.0

IEX Buffer B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0

Cation-exchange column (e.g., Mono S or SP Sepharose)

Chromatography system

Protocol:

Buffer exchange the pooled IMAC fractions into IEX Buffer A using dialysis or a desalting

column.

Equilibrate the cation-exchange column with 5-10 CV of IEX Buffer A.

Load the buffer-exchanged sample onto the column.

Wash the column with 5-10 CV of IEX Buffer A to remove any unbound molecules.

Elute the BING peptide using a linear gradient of 0-100% IEX Buffer B over 20 CV.
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Collect fractions and analyze by SDS-PAGE and/or RP-HPLC to identify the purest fractions.

Pool the fractions containing the highly purified BING peptide.

Purity and Concentration Analysis
Final analysis of the purified BING peptide is crucial to confirm its identity, purity, and

concentration.

Methods:

SDS-PAGE: To visually assess the purity and apparent molecular weight of the peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the

final purity of the peptide with high resolution.[9][10]

BCA or Bradford Assay: To determine the total protein concentration of the final purified

sample.

Mass Spectrometry: To confirm the identity and exact molecular weight of the purified BING
peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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